Product packaging for 1,1,3,3-Tetrabromo-1-phenylpropan-2-one(Cat. No.:CAS No. 89858-79-7)

1,1,3,3-Tetrabromo-1-phenylpropan-2-one

Cat. No.: B14371912
CAS No.: 89858-79-7
M. Wt: 449.76 g/mol
InChI Key: GMXJJFZKWOHKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,3,3-Tetrabromo-1-phenylpropan-2-one, with the molecular formula C9H8Br4O, is a specialized organic compound characterized as a brominated phenylpropanone. It features a propan-2-one backbone that is substituted with a phenyl group and four bromine atoms. The presence of multiple bromine atoms on the alpha carbons adjacent to the carbonyl group makes this molecule a highly electrophilic and versatile synthetic intermediate. Its structure suggests potential utility in various organic synthesis reactions, particularly as a building block for more complex molecules or in the preparation of compounds with specific steric and electronic properties. While the exact properties and applications of this specific compound are not fully documented in public chemical databases, structurally related brominated ketones are known to be valuable in chemical research. For instance, similar compounds serve as key intermediates in kinetic and chemical resolution processes for synthesizing enantiomerically pure alcohols, which are critical in the development of chiral pharmaceuticals . This compound is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, considering the potential reactivity of polybrominated compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Br4O B14371912 1,1,3,3-Tetrabromo-1-phenylpropan-2-one CAS No. 89858-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89858-79-7

Molecular Formula

C9H6Br4O

Molecular Weight

449.76 g/mol

IUPAC Name

1,1,3,3-tetrabromo-1-phenylpropan-2-one

InChI

InChI=1S/C9H6Br4O/c10-8(11)7(14)9(12,13)6-4-2-1-3-5-6/h1-5,8H

InChI Key

GMXJJFZKWOHKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C(Br)Br)(Br)Br

Origin of Product

United States

Contextualization Within Polyhalogenated Ketone Chemistry

1,1,3,3-Tetrabromo-1-phenylpropan-2-one belongs to the class of organic compounds known as polyhalogenated ketones. These are ketones that bear multiple halogen atoms on the carbon atoms adjacent (alpha) to the carbonyl group. The presence of these electron-withdrawing halogen atoms dramatically influences the chemical reactivity of the molecule.

The structure of this compound is characterized by a central three-carbon propane (B168953) chain with a ketone functional group at the second carbon (C2). The first carbon (C1) is bonded to a phenyl group and two bromine atoms, while the third carbon (C3) is bonded to two bromine atoms. This specific arrangement, with two bromine atoms on each alpha-carbon, places it in the sub-category of α,α,α',α'-tetrahaloketones.

The key structural features and their impact on reactivity are summarized below:

FeatureDescriptionInfluence on Reactivity
Carbonyl Group (C=O) The ketone functional group.The carbon atom is electrophilic, making it a target for nucleophiles. The oxygen atom is nucleophilic. nih.gov
α,α-Dibromo-Benzylic Carbon The C1 carbon is attached to a phenyl group and two bromine atoms.The phenyl group can stabilize adjacent charges, while the two bromine atoms are strongly electron-withdrawing.
α',α'-Dibromomethyl Group The C3 carbon is attached to two bromine atoms.The two bromine atoms are strongly electron-withdrawing, increasing the acidity of any alpha-hydrogens (though none are present in this specific molecule).
Polyhalogenation Four bromine atoms are present on the alpha-carbons.This high degree of halogenation significantly increases the electrophilicity of the carbonyl carbon and the alpha-carbons. nih.gov

The reactivity of α-haloketones is generally enhanced compared to their non-halogenated counterparts due to the inductive effect of the halogens, which increases the polarity of the carbon-halogen bond and makes the alpha-carbon more susceptible to nucleophilic attack. nih.gov

Significance As a Synthetic Intermediate and Mechanistic Probe

While specific documented applications of 1,1,3,3-Tetrabromo-1-phenylpropan-2-one are not widespread in the literature, its structure suggests significant potential as both a synthetic intermediate and a tool for studying reaction mechanisms.

As a synthetic intermediate , the multiple bromine atoms serve as leaving groups in nucleophilic substitution reactions, and the electrophilic carbonyl carbon can undergo addition reactions. However, the most notable reaction of α-haloketones is the Favorskii rearrangement, a reaction with a base that typically converts an α-halo ketone into a carboxylic acid derivative, often with a skeletal rearrangement. wikipedia.org

In a typical Favorskii rearrangement, a key step is the removal of a proton from the α'-carbon (the alpha-carbon that does not bear the halogen) to form an enolate. adichemistry.com However, this compound lacks any protons on its α'-carbon (the C3 position). This structural feature prevents the standard Favorskii mechanism. Instead, it would be expected to undergo a different pathway known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement. In this mechanism, the nucleophilic base attacks the carbonyl carbon directly, followed by a rearrangement where the phenyl-dibromo-methyl group migrates with the displacement of a bromide ion from the other side. wikipedia.org This makes the compound a specific substrate for studying this particular mechanistic pathway without the complication of the competing enolate-cyclopropanone mechanism.

As a mechanistic probe , this compound is valuable for understanding how the degree and position of halogenation affect reaction pathways. By comparing the reactivity of this compound with related, less-brominated ketones, researchers can gain insights into the electronic and steric effects of multiple halogen atoms.

A comparison of related phenylpropanone structures and their potential for the Favorskii rearrangement is outlined below:

CompoundStructurePresence of α'-HydrogensExpected Rearrangement Pathway
1-Bromo-1-phenylpropan-2-one (B1265792)C₆H₅CH(Br)C(=O)CH₃YesStandard Favorskii rearrangement via a cyclopropanone (B1606653) intermediate.
1,1-Dibromo-1-phenylpropan-2-oneC₆H₅C(Br)₂C(=O)CH₃YesStandard Favorskii rearrangement.
This compound C₆H₅C(Br)₂C(=O)C(H)Br₂ No Quasi-Favorskii rearrangement.

Advanced Derivatization and Synthetic Applications of 1,1,3,3 Tetrabromo 1 Phenylpropan 2 One

Conversion to Other Highly Functionalized Organic Scaffolds

The tetrabromo framework of 1,1,3,3-Tetrabromo-1-phenylpropan-2-one can be synthetically manipulated to yield unsaturated systems like alkynes and olefins, which are valuable intermediates in organic synthesis.

The Corey-Fuchs reaction is a powerful two-step method for converting aldehydes and ketones into terminal alkynes. jk-sci.comtcichemicals.com The process begins with the transformation of the carbonyl compound into a 1,1-dibromoolefin, which is then treated with a strong base to yield the alkyne. nih.gov

When applied to this compound, the first step involves a Wittig-type reaction with a reagent generated from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). alfa-chemistry.com This converts the ketone's carbonyl group into a gem-dibromoalkene. The general mechanism involves the formation of a phosphorus ylide from PPh₃ and CBr₄, which then reacts with the ketone. nih.govalfa-chemistry.com The resulting intermediate is a highly halogenated olefin, specifically 1,1,3,5,5-pentabromo-3-phenylpent-1-ene.

In the second step, treatment of this dibromoolefin intermediate with two equivalents of a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), induces elimination and a Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.org This sequence involves a lithium-halogen exchange followed by α-elimination to generate a carbene, which then rearranges to form the terminal alkyne. wikipedia.org It is often possible to halt the reaction at the 1-bromoalkyne stage by carefully selecting the base. jk-sci.com

Table 1: Corey-Fuchs Reaction Applied to this compound

StepReagentsIntermediate/ProductTransformation
1CBr₄, PPh₃, Zn (optional)1,1,3,5,5-Pentabromo-3-phenylpent-1-eneCarbonyl to gem-Dibromoalkene
22 eq. n-BuLi3,5,5-Tribromo-3-phenylpent-1-ynegem-Dibromoalkene to Terminal Alkyne

The synthesis of dihalogenated olefins is a key transformation in organic chemistry, providing precursors for cross-coupling reactions and other functional group manipulations. As noted previously, the first step of the Corey-Fuchs reaction provides a direct route to gem-dibromoolefins from carbonyl compounds. tcichemicals.comnih.gov

Starting from this compound, the reaction with carbon tetrabromide and triphenylphosphine generates the corresponding 1,1-dibromoalkene. alfa-chemistry.com This intermediate, 1,1,3,5,5-pentabromo-3-phenylpent-1-ene, is itself a highly functionalized dihalogenated olefin. The reaction proceeds through a phosphorus ylide which undergoes a Wittig reaction with the ketone. wikipedia.org The use of zinc dust can reduce the amount of triphenylphosphine required, simplifying purification and potentially improving yields. jk-sci.com This method represents an effective way to convert the carbonyl functionality of the starting material into a synthetically useful dihalogenated olefin scaffold.

Transformations Involving the Carbonyl Group

The electrophilic carbonyl carbon in this compound is a prime site for nucleophilic attack, enabling a variety of transformations including reduction to alcohols and condensation with nitrogen-based nucleophiles.

The reduction of the ketone functionality in this compound provides access to polybrominated secondary alcohols. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Given the presence of four bromine atoms on the carbons alpha to the carbonyl group, the choice of reducing agent and reaction conditions is critical to avoid side reactions, such as elimination or reduction of the carbon-bromine bonds. The expected product of a straightforward carbonyl reduction would be 1,1,3,3-tetrabromo-1-phenylpropan-2-ol. This polybrominated alcohol is a chiral molecule containing multiple stereocenters, and its utility lies in its potential as a precursor for chiral ligands or complex natural product synthesis.

Table 2: Expected Products from Carbonyl Reduction

ReagentProduct NameProduct Structure
Sodium Borohydride (NaBH₄)1,1,3,3-Tetrabromo-1-phenylpropan-2-olC₆H₅C(Br)₂CH(OH)CH(Br)₂
Lithium Aluminum Hydride (LiAlH₄)1,1,3,3-Tetrabromo-1-phenylpropan-2-olC₆H₅C(Br)₂CH(OH)CH(Br)₂

The carbonyl group of this compound can react with primary amines and their derivatives to form carbon-nitrogen double bond compounds. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism, resulting in the loss of a water molecule. bham.ac.uk

Imines: Reaction with a primary amine (R-NH₂) yields an imine. The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. bham.ac.uk

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) forms an oxime. Oximes are generally more stable to hydrolysis than imines. youtube.comyoutube.com This increased stability is attributed to resonance involving the lone pair of electrons on the oxygen atom. youtube.com

Hydrazones: Reaction with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) produces a hydrazone. youtube.com Like oximes, hydrazones are typically more stable than simple imines. youtube.comresearchgate.net

The steric hindrance caused by the bulky bromine atoms adjacent to the carbonyl group may influence the rate of these condensation reactions.

Table 3: Carbonyl Derivatization Reactions

Reagent ClassReagent ExampleProduct ClassGeneral Product Structure
Primary AmineR-NH₂ImineC₆H₅C(Br)₂C(=NR)CH(Br)₂
HydroxylamineNH₂OHOximeC₆H₅C(Br)₂C(=NOH)CH(Br)₂
HydrazineH₂N-NHRHydrazoneC₆H₅C(Br)₂C(=NNHR)CH(Br)₂

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that requires a carbonyl compound with at least one alpha-hydrogen. doubtnut.comdoubtnut.com The structure of this compound features a hydrogen atom on one of the alpha-carbons (the C3 position, -CH(Br)₂). This hydrogen is significantly acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the two bromine atoms.

In the presence of a base, this alpha-hydrogen can be removed to form a resonance-stabilized enolate ion. doubtnut.com This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule (either another molecule of the same ketone in a self-condensation or a different carbonyl compound in a crossed-aldol reaction). researchgate.net

The initial product is a β-hydroxy ketone, which may subsequently undergo dehydration, especially upon heating, to yield an α,β-unsaturated ketone. doubtnut.com The significant steric bulk of the tetrabrominated enolate would likely play a major role in the stereochemical outcome of the reaction.

Cyclization Reactions and Heterocyclic Compound Formation

There is no specific data in the scientific literature detailing the use of this compound as a precursor in cyclization reactions for the formation of heterocyclic compounds. While α-haloketones, in general, are valuable substrates for synthesizing a wide variety of heterocycles, the specific reaction pathways, conditions, and resulting products for this particular tetrabrominated compound have not been reported. nih.gov The high degree of halogenation at both α-positions likely imparts unique reactivity that has not yet been explored or documented in the context of heterocyclic synthesis.

Utility in Multicomponent Reactions for Complex Molecule Synthesis

No documented instances of this compound being utilized in multicomponent reactions (MCRs) have been found. MCRs are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. researchgate.net However, the role of this specific polyhalogenated ketone as a building block in such reactions is not described in published research. Its potential utility, reaction partners, and the types of complex molecules that could be synthesized via MCRs involving this compound remain an open area for investigation.

Role as a Building Block in Complex Natural Product Synthesis

There is no evidence in the available literature of this compound being employed as a building block in the total synthesis of any complex natural products. Synthetic routes to natural products often require highly functionalized and stereochemically defined building blocks. nih.gov The application of this compound for this purpose has not been reported, and its potential contributions to the field of natural product synthesis are currently unknown.

Due to the absence of specific research on this compound for these applications, no data tables or detailed research findings can be provided.

Advanced Spectroscopic Analysis and Structural Elucidation of 1,1,3,3 Tetrabromo 1 Phenylpropan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR for Chemical Shift Anisotropy and Spin-Spin Coupling

In the ¹H NMR spectrum of 1,1,3,3-Tetrabromo-1-phenylpropan-2-one, the protons of the phenyl group would be expected to produce signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern on the C1 carbon would influence the electronic environment of the aromatic protons, potentially leading to a complex multiplet. The sole proton on the C3 carbon, being adjacent to a carbonyl group and two bromine atoms, would likely appear as a singlet at a significantly downfield chemical shift, influenced by the electronegativity of the neighboring atoms. Spin-spin coupling between non-equivalent protons would provide information on the connectivity of the carbon skeleton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H 7.0 - 8.0 Multiplet

Carbon-13 (¹³C) NMR for Carbon Connectivity and Hybridization

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon (C2) would be expected to resonate at a characteristic downfield position, typically in the range of δ 180-200 ppm. The carbon atom of the CBr₂H group (C3) would also be shifted downfield due to the presence of the two bromine atoms. The carbon atom attached to the phenyl group and two bromine atoms (C1) would also exhibit a significant downfield shift. The phenyl carbons would show a series of signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon directly attached to the propanone chain) appearing at a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (C2) 180 - 200
CBr₂-Ph (C1) Downfield
CHBr₂ (C3) Downfield
Phenyl-C (ipso) 130 - 145

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): Would reveal correlations between coupled protons, confirming the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons to which they are attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1700-1740 cm⁻¹. The presence of the phenyl group would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, and the aromatic ring vibrations are often strong in Raman spectra. The C-Br bonds would also have characteristic Raman signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O Stretch 1700 - 1740 (Strong) Present
Aromatic C-H Stretch > 3000 Present
Aromatic C=C Stretch 1450 - 1600 Present (Often Strong)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₆Br₄O), the exact mass would be calculated and compared with the experimentally measured value to confirm the molecular formula. The isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of four bromine atoms (with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), showing a distinctive M, M+2, M+4, M+6, and M+8 pattern.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of bromine atoms, the cleavage of the C-C bonds adjacent to the carbonyl group, and the formation of characteristic benzoyl or phenyl-containing fragments.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Conformation

SCXRD is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the solid state, including the orientation of the phenyl group relative to the propanone backbone and the arrangement of the bromine atoms. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces, that govern the solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the case of this compound, the primary chromophores are the phenyl group and the carbonyl group (C=O). The interaction between these groups, and the significant influence of the four bromine atoms, dictates the compound's UV-Vis absorption profile. The principal electronic transitions observed in such aromatic ketones are the π → π* and n → π* transitions.

Detailed Research Findings

π → π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic ketones like acetophenone (B1666503), this is a high-energy transition, resulting in a strong absorption band. studyraid.com For acetophenone, this transition typically appears around 240-250 nm. researchgate.netphotochemcad.com This band is primarily associated with the conjugated system formed by the benzene (B151609) ring and the carbonyl group.

n → π Transition:* This transition involves the promotion of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. masterorganicchemistry.com This is a lower-energy, symmetry-forbidden transition, which results in a much weaker absorption band at a longer wavelength, typically observed as a shoulder between 280 nm and 320 nm for acetophenone. studyraid.commasterorganicchemistry.com

The extensive bromination in this compound is expected to significantly modify the absorption profile compared to acetophenone. The bromine atoms act as auxochromes and also exert steric and electronic effects:

Bathochromic Shift (Red Shift): Halogen substituents on an aromatic ring typically cause a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). researchgate.net This is attributed to the p-π conjugation between the lone pair electrons of the bromine atoms and the π-electron system of the molecule. This effect would likely shift both the π → π* and n → π* bands to longer wavelengths.

Hyperchromic Effect: An increase in the molar absorptivity (ε), known as a hyperchromic effect, is also commonly observed with halogen substitution. researchgate.net

Given these principles, the predicted UV-Vis absorption data for this compound would show bathochromic shifts relative to the parent ketone structure.

Data Table of Predicted UV-Vis Absorption

The following table summarizes the typical UV-Vis absorption data for the parent compound, acetophenone, and provides a qualitative prediction for the spectral characteristics of this compound.

CompoundTransitionTypical λmax (nm)Typical ε (L·mol-1·cm-1)Predicted λmax for this compound
Acetophenone π → π~241-248 researchgate.netphotochemcad.com~10,000-13,000 studyraid.comphotochemcad.comShifted to > 250 nm
n → π~280-320 studyraid.com~100-300 studyraid.comShifted to > 320 nm

The electronic transitions in this compound are thus a complex interplay of the inherent properties of the phenyl ketone core and the substantial electronic perturbations introduced by the four bromine atoms.

Computational and Theoretical Chemistry Studies of 1,1,3,3 Tetrabromo 1 Phenylpropan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,1,3,3-Tetrabromo-1-phenylpropan-2-one, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis of this molecule would focus on the rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the carbonyl group and the C-C bond between the carbonyl carbon and the tetrabromo-substituted carbon. While multiple conformers may exist, DFT calculations can identify the most stable conformer by comparing their relative energies. mdpi.com For similar phenyl ketone structures, it has been found that planar conformations, where the heavy atoms of the acetyl group are coplanar with the phenyl ring, are often the most stable due to conjugation and resonance effects. The presence of bulky bromine atoms would significantly influence the preferred conformation due to steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C=O 1.21 Å
C-C (phenyl-carbonyl) 1.49 Å
C-Br 1.95 Å
Bond Angle C-C-C (backbone) 118°
O=C-C 121°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is a common feature in aromatic ketones. The LUMO, conversely, would likely be centered on the carbonyl group and the adjacent carbon atoms bearing the bromine atoms, due to the electron-withdrawing nature of the oxygen and bromine atoms.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The significant number of bromine atoms is expected to influence this energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.8 eV
LUMO -2.5 eV

Charge distribution analysis provides further insight into the molecule's reactivity by identifying electron-rich and electron-poor regions. A Molecular Electrostatic Potential (MEP) map visually represents this, with red areas indicating negative electrostatic potential (nucleophilic sites) and blue areas indicating positive electrostatic potential (electrophilic sites). For this molecule, the carbonyl oxygen would be a site of negative potential, while the carbonyl carbon and the hydrogen atoms of the phenyl ring would be regions of positive potential.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule. Each calculated frequency corresponds to a particular motion of the atoms, such as stretching, bending, or twisting of bonds.

For this compound, key predicted vibrational modes would include the characteristic C=O stretching frequency of the ketone group, C-C stretching modes of the phenyl ring, and C-Br stretching and bending modes. Comparing the calculated vibrational spectra with experimental data can help confirm the molecular structure and the accuracy of the computational model. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch ~1715 cm⁻¹
Phenyl C-C Stretch 1580-1600 cm⁻¹
C-Br Stretch 550-650 cm⁻¹

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and other intramolecular interactions. It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical intuition (i.e., bonds, lone pairs).

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While DFT calculations are typically performed in a vacuum (gas phase), Molecular Dynamics (MD) simulations can model the behavior of a molecule in a solvent environment over time. This is particularly useful for studying conformational flexibility, as the presence of solvent molecules can influence the relative energies of different conformers and the energy barriers between them.

An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into how the molecule explores different conformations in solution. It would reveal the dynamics of the phenyl ring rotation and the flexibility of the propanone backbone, offering a more realistic picture of the molecule's behavior in a chemical or biological system.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism and identifying the transition states that connect reactants, intermediates, and products. For this compound, theoretical studies could investigate various potential reaction pathways, such as nucleophilic attack at the carbonyl carbon or reactions involving the bromine atoms.

By calculating the energies of the reactants, products, and transition states, the activation energy for a given reaction can be determined. This information is invaluable for predicting the feasibility and kinetics of a reaction. For example, the reaction pathway for the reduction of the ketone or the substitution of the bromine atoms could be computationally modeled to understand the underlying mechanisms.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound

Aromaticity Analysis of the Phenyl Moiety in the Context of Bromine Substitution

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems such as the phenyl group. In the molecule this compound, the phenyl moiety is subjected to the electronic influence of a bulky and highly electronegative substituent, the 1,1,3,3-tetrabromopropan-2-one group. Computational and theoretical chemistry provide powerful tools to analyze the impact of such a substituent on the aromatic character of the phenyl ring. This analysis is crucial for predicting the molecule's behavior in chemical reactions and understanding its electronic structure.

Furthermore, the four bromine atoms on the propanone chain exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the carbonyl carbon and subsequently to the phenyl ring, further reducing the electron density of the aromatic system. Substituents that draw electron density away from an aromatic ring generally lead to a decrease in its aromatic character. lumenlearning.com

To quantify the aromaticity of the phenyl moiety in this compound, several computational methods can be employed. The most common indices for evaluating aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length alternation in a cyclic system. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, like benzene (B151609), while a value of 0 corresponds to a non-aromatic system. A decrease in the HOMA value suggests a loss of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated at the center of the ring. A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system. The more negative the NICS value, the stronger the aromaticity.

The following table presents a comparison of HOMA and NICS values for benzene and some of its derivatives with electron-withdrawing substituents, providing a basis for estimating the aromaticity of the phenyl moiety in this compound.

CompoundSubstituentHOMANICS(0) (ppm)NICS(1) (ppm)
Benzene-H1.000-9.7-11.5
Toluene-CH30.992-9.1-11.0
Anisole-OCH30.985-8.5-10.5
Chlorobenzene-Cl0.989-8.8-10.7
Benzaldehyde-CHO0.975-8.2-10.1
Nitrobenzene-NO20.965-7.6-9.5
This compound (Estimated)-CO-CBr2-CH2Br< 0.965> -7.6> -9.5

Data for Benzene, Toluene, Anisole, Chlorobenzene, Benzaldehyde, and Nitrobenzene are representative values from computational chemistry literature. The values for this compound are estimated based on the expected strong electron-withdrawing effect of the substituent.

Based on the data presented, it is anticipated that the 1,1,3,3-tetrabromopropan-2-one substituent would have a more pronounced effect on reducing the aromaticity of the phenyl ring than a nitro group. Therefore, the HOMA value for the phenyl moiety in this compound is expected to be significantly lower than 1, and the NICS values are expected to be less negative compared to benzene. This reduction in aromaticity implies a less stable pi-electron system and potentially altered reactivity of the phenyl ring in electrophilic aromatic substitution reactions. nih.gov

Q & A

Q. What are the recommended synthetic pathways for 1,1,3,3-tetrabromo-1-phenylpropan-2-one, and how can regioselectivity be ensured during bromination?

The synthesis typically involves sequential bromination of 1-phenylpropan-2-one under controlled conditions. A common approach uses liquid bromine or brominating agents (e.g., HBr/H₂O₂) in acetic acid or carbon tetrachloride. To achieve regioselective tetrabromination at the 1,3-positions, temperature control (0–5°C) and stoichiometric excess of bromine are critical. Monitoring via thin-layer chromatography (TLC) or in-situ NMR can help track intermediate mono-/di-brominated products . For regioselectivity, steric and electronic effects of the phenyl group direct bromination away from the carbonyl, favoring substitution at the α-positions. Computational modeling (e.g., DFT) can predict bromination sites by analyzing electron density and frontier molecular orbitals .

Q. How can the purity and structure of this compound be rigorously characterized?

Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and absence of unreacted intermediates. The carbonyl carbon (~200–220 ppm in 13C^{13}\text{C} NMR) and brominated carbons (~30–50 ppm) provide diagnostic signals .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and validates regioselectivity. Software like SHELX is widely used for structure refinement .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns consistent with four bromine atoms .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The compound is sensitive to light, moisture, and heat. Decomposition pathways include elimination of HBr, forming dibromoalkenes or ketone derivatives. Storage recommendations:

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
  • Handling : Avoid prolonged exposure to bases or nucleophiles, which accelerate debromination .

Q. What toxicological data exist for brominated propanones, and how should researchers handle this compound safely?

While specific toxicity data for the tetrabromo derivative are limited, analogous brominated ketones (e.g., 1,1,3-tribromopropan-2-one) show acute toxicity via inhalation or dermal exposure. Precautionary measures:

  • PPE : Gloves, lab coats, and fume hoods are mandatory.
  • First Aid : Immediate rinsing with water for skin/eye contact; medical consultation if ingested .
  • Regulatory Compliance : Follow local guidelines for halogenated waste disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction conditions for synthesizing this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction energetics and transition states. Key applications:

  • Bromination Mechanism : Identify intermediates and activation barriers for each bromination step.
  • Solvent Effects : Predict solvent interactions using polarizable continuum models (PCM) to enhance regioselectivity .
  • Thermodynamic Stability : Compare Gibbs free energy of possible isomers to guide synthetic routes.

Q. What analytical challenges arise in distinguishing positional isomers of polybrominated propanones, and how can they be resolved?

Isomeric mixtures (e.g., 1,1,3,3- vs. 1,2,3,3-tetrabromo derivatives) pose challenges due to similar physicochemical properties. Resolution strategies:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates isomers based on polarity differences.
  • 2D NMR : 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY correlations differentiate substitution patterns .
  • Crystallography : Single-crystal analysis provides definitive structural evidence .

Q. How does the electronic nature of the phenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The phenyl group exerts both steric and electronic effects:

  • Electron-Withdrawing Effect : The carbonyl group polarizes adjacent C-Br bonds, enhancing susceptibility to nucleophilic attack.
  • Steric Hindrance : The bulky phenyl group directs nucleophiles to less hindered bromine atoms. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) quantify these effects .

Q. What contradictions exist in reported spectral data for brominated propanones, and how can researchers validate their findings?

Discrepancies in NMR chemical shifts or melting points may arise from impurities or isomer coexistence. Mitigation steps:

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2-bromo-1-phenylpropan-1-one ).
  • High-Resolution Techniques : Use 81Br^{81}\text{Br} NMR (if accessible) or isotopic labeling to confirm bromine positions.
  • Reproducibility : Repeat syntheses under standardized conditions and share raw data via open repositories .

Q. What role can this compound play in synthesizing heterocyclic compounds or organometallic catalysts?

The compound serves as a precursor for:

  • Heterocycles : React with amines or hydrazines to form imidazoles or pyrazoles via dehydrobromination.
  • Catalysts : Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce phenyl-bromo motifs into ligands .

Q. How can researchers address discrepancies between experimental and computational data for this compound’s properties?

Discrepancies in bond lengths, energies, or reaction pathways may stem from approximations in computational models. Solutions:

  • Higher-Level Theory : Use coupled-cluster (CCSD(T)) or post-Hartree-Fock methods for improved accuracy.
  • Experimental Benchmarking : Validate computational predictions with crystallographic or spectroscopic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.